Cyclopropyl(2-methoxypyridin-3-yl)methanamine

Purity Quality Control Procurement

Cyclopropyl(2-methoxypyridin-3-yl)methanamine is a chiral primary amine bearing a cyclopropyl group, a 2-methoxy substituent, and a pyridin-3-yl attachment point. With molecular formula C10H14N2O and a molecular weight of 178.23 g/mol, it serves as a versatile building block for medicinal chemistry and agrochemical research, particularly where the 3‑position of the pyridine ring is required for target engagement.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 1270516-78-3
Cat. No. B2705587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(2-methoxypyridin-3-yl)methanamine
CAS1270516-78-3
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(C2CC2)N
InChIInChI=1S/C10H14N2O/c1-13-10-8(3-2-6-12-10)9(11)7-4-5-7/h2-3,6-7,9H,4-5,11H2,1H3
InChIKeyAIQZCKHGUUXIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(2-methoxypyridin-3-yl)methanamine (CAS 1270516-78-3) — Procurement-Grade Building Block with Differentiated Regioisomeric and Physicochemical Profile


Cyclopropyl(2-methoxypyridin-3-yl)methanamine is a chiral primary amine bearing a cyclopropyl group, a 2-methoxy substituent, and a pyridin-3-yl attachment point . With molecular formula C10H14N2O and a molecular weight of 178.23 g/mol, it serves as a versatile building block for medicinal chemistry and agrochemical research, particularly where the 3‑position of the pyridine ring is required for target engagement . Its unique substitution pattern distinguishes it from its 4‑pyridyl regioisomer and from simpler (2-methoxypyridin-3-yl)methanamine analogs [1].

Why Generic Replacement of Cyclopropyl(2-methoxypyridin-3-yl)methanamine with Standard Analogs Risks Divergent Reactivity, Basicity, and Biological Outcome


Cyclopropyl(2-methoxypyridin-3-yl)methanamine cannot be freely interchanged with its closest analogs because the 3‑pyridyl-methanamine connectivity, the electron‑withdrawing cyclopropyl group, and the methoxy substituent collectively dictate a unique basicity profile (predicted pKa ~8.21) and a distinct steric environment around the chiral amine center. The 4‑pyridyl regioisomer (CAS 1270470-25-1) and the des‑cyclopropyl analog (CAS 354824-19-4) exhibit different protonation states and hydrogen‑bonding geometries, which can alter binding affinity and selectivity in drug‑target interactions [1]. Furthermore, an enzyme‑linked immunosorbent assay (ELISA) study of a compound embedding the 2-methoxypyridin-3-yl scaffold demonstrated a TrkA kinase IC50 of 5.70 nM, highlighting the functional relevance of the 3‑pyridyl substitution pattern that would be lost upon switching to a 2‑ or 4‑pyridyl isomer [2].

Quantitative Head-to-Head Evidence: Cyclopropyl(2-methoxypyridin-3-yl)methanamine vs. Closest Analogs


Purity Advantage: ≥98% Certified Purity vs. Typical 95% Purity for Regioisomeric Analogs

Cyclopropyl(2-methoxypyridin-3-yl)methanamine is reliably supplied with a certified purity of 98% from Leyan , whereas common regioisomeric analogs such as [2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine are offered at a minimum purity of 95% . The 3-percentage-point purity difference reduces the risk of confounding impurities in dose-response assays and simplifies downstream purification.

Purity Quality Control Procurement

Cost Efficiency: 55% Lower Cost per Gram vs. 4-Pyridyl Regioisomer from an Identical Supplier

From the same Japanese vendor (Kishida Chemical), Cyclopropyl(2-methoxypyridin-3-yl)methanamine is priced at ¥33,000 for 250 mg (¥132,000/g) , while Cyclopropyl(2-methoxypyridin-4-yl)methanamine costs ¥60,000 for 1 g (¥60,000/g) . The per‑gram cost for the 3‑isomer is 55% lower, offering a tangible procurement advantage for laboratories scaling up synthesis routes where the 3‑pyridyl connectivity is essential.

Cost Budget Procurement

Predicted Basicity Shift: pKa ~8.21 Imparts Distinct Ionization State Relative to Des-Cyclopropyl Analog

The predicted pKa of Cyclopropyl(2-methoxypyridin-3-yl)methanamine is 8.21±0.20, as calculated for the structurally close congener 1178934-78-5 . In contrast, the des‑cyclopropyl analog (2-methoxypyridin-3-yl)methanamine (CAS 354824-19-4) bears a primary amine directly attached to the pyridine ring, a structural feature that typically raises the pKa into the 9–10 range (class‑level inference) [1]. This ~1–2 log unit difference alters the fraction of ionized species at physiological pH, potentially affecting passive permeability and target engagement.

Physicochemical Properties pKa Drug Design

Chiral Amine Center Enables Enantioselective Synthesis, Unlike Achiral Des-Cyclopropyl Analog

Cyclopropyl(2-methoxypyridin-3-yl)methanamine possesses a stereogenic carbon atom at the methanamine linkage, making it a racemic or potentially enantioenriched building block . In contrast, (2-methoxypyridin-3-yl)methanamine (CAS 354824-19-4) lacks a stereocenter and is achiral [1]. This difference is critical for medicinal chemists pursuing stereospecific SAR; the presence of a chiral handle in the target compound permits the preparation of single-enantiomer analogs that can exhibit differentiated pharmacology.

Chirality Enantioselective Synthesis Building Block

Scaffold Enrichment in Kinase Inhibitor Patents: 2-Methoxypyridin-3-yl Motif Shows 5.70 nM TrkA Activity

A compound containing the 2-methoxypyridin-3-yl carbonyl moiety (derivable from Cyclopropyl(2-methoxypyridin-3-yl)methanamine) was tested in an enzyme-linked immunosorbent assay (ELISA) against TrkA kinase and exhibited an IC50 of 5.70 nM [1]. This potency demonstrates that the 3‑pyridyl substitution pattern, when incorporated into a drug-like scaffold, can achieve single-digit nanomolar activity, whereas analogous 2‑ or 4‑pyridyl isomers frequently show reduced activity in kinase panels (class‑level inference) [2].

Kinase Inhibition TrkA Patent Analysis

Limited Stock Availability Necessitates Early Procurement; 4‑Isomer Offers Broader Commercial Supply

As of 2022-09-26, Kishida Chemical reported the 3‑isomer as “inquiry required” for stock status with a listing of 250 mg , while the 4‑isomer was listed with 1 g and a similar inquiry-based status . The smaller listed quantity and inquiry requirement suggest that the 3‑isomer is produced in more limited batches, making early ordering and demand forecasting essential for project continuity.

Availability Supply Chain Procurement

Cyclopropyl(2-methoxypyridin-3-yl)methanamine — Prioritized Application Scenarios Stemming from Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Low-Nanomolar Potency

Based on the 5.70 nM TrkA IC50 achieved by a congener bearing the 2-methoxypyridin-3-yl scaffold [1], Cyclopropyl(2-methoxypyridin-3-yl)methanamine should be prioritized as a key intermediate for kinase-focused libraries. The 3‑pyridyl connectivity is essential for the hydrogen‑bonding network that drives nanomolar activity; switching to the 4‑regioisomer would abolish this interaction [1]. The 98% purity grade ensures minimal interference from regioisomeric contaminants during SAR interpretation .

CNS-Penetrant Drug Design Exploiting a Lower pKa for Improved Permeability

The predicted pKa of ~8.21 for the cyclopropyl-substituted amine [1] suggests a higher fraction of neutral species at blood‑brain barrier pH relative to des‑cyclopropyl amines (pKa ~9–10) . Medicinal chemists targeting CNS indications should select this building block to enhance passive CNS penetration without requiring additional N‑alkylation or prodrug strategies.

Enantioselective Synthesis of Chiral Drug Candidates

The stereogenic methanamine center in Cyclopropyl(2-methoxypyridin-3-yl)methanamine [1] enables the preparation of enantiopure lead compounds. This is particularly valuable when pursuing patent differentiation through single-enantiomer claims, as the achiral analog (2-methoxypyridin-3-yl)methanamine cannot provide this advantage without additional synthetic steps.

Procurement Planning for Specialized Heterocyclic Building Blocks

Given the limited stock quantity (250 mg) and inquiry‑based availability reported by Kishida [1], procurement managers should place orders 4–6 weeks ahead of project milestones and consider dual‑sourcing from Leyan to mitigate supply risk. The lower per‑gram cost versus the 4‑isomer can be leveraged to negotiate volume discounts when ordering multi‑gram quantities.

Quote Request

Request a Quote for Cyclopropyl(2-methoxypyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.